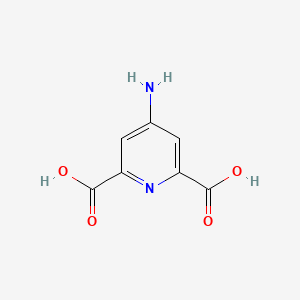

4-Aminopyridine-2,6-dicarboxylic acid

CAS No.: 2683-49-0

Cat. No.: VC2277543

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2683-49-0 |

|---|---|

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 4-aminopyridine-2,6-dicarboxylic acid |

| Standard InChI | InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |

| Standard InChI Key | IHEBMGYEECNNJH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)N |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)N |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Identifiers

4-Aminopyridine-2,6-dicarboxylic acid is known by several systematic names and identifiers that facilitate its unambiguous identification in chemical databases and literature. The primary designation is its IUPAC name, which systematically describes its structure according to established chemical nomenclature rules . Table 1 presents the various identifiers associated with this compound.

Table 1: Chemical Identity and Nomenclature of 4-Aminopyridine-2,6-dicarboxylic acid

The existence of multiple identifiers ensures that this compound can be precisely referenced across different chemical information systems and databases. The CAS registry number, in particular, serves as a unique identifier that is widely used in chemical literature and regulatory contexts to unambiguously identify this specific compound.

Structural Representation

The molecular structure of 4-aminopyridine-2,6-dicarboxylic acid can be represented through various notations that encode its atomic connectivity and spatial arrangement. These representations are essential for computational chemistry, database searching, and structure-property relationship studies. Table 2 presents the structural representations for this compound.

Table 2: Structural Representation of 4-Aminopyridine-2,6-dicarboxylic acid

| Representation | Notation |

|---|---|

| SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)N |

| InChI | InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |

| InChI Key | IHEBMGYEECNNJH-UHFFFAOYSA-N |

The SMILES (Simplified Molecular Input Line Entry System) notation provides a compact linear representation of the molecular structure, while the InChI (International Chemical Identifier) offers a more comprehensive and hierarchical description. The InChI Key serves as a fixed-length condensed digital representation of the InChI, facilitating database searching and web applications.

Structural Characteristics

Electronic Structure and Resonance

The presence of these opposing electronic effects creates a complex electronic distribution within the molecule, which can influence its reactivity, spectroscopic properties, and coordination behavior with metal ions.

These spectroscopic features would be useful for identifying and characterizing the compound, especially when comparing with reference standards or verifying the success of a synthesis.

Mass Spectrometry

Mass spectrometry would be useful for confirming the molecular weight of 4-aminopyridine-2,6-dicarboxylic acid and studying its fragmentation pattern. The molecular ion peak would be expected at m/z 182, corresponding to the molecular weight of the compound. Fragmentation patterns might include loss of CO₂ from the carboxylic acid groups and other characteristic fragmentations of pyridine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume